Methods of Application: Indalpine works by inhibiting the uptake of serotonin by central neurons .
Results or Outcomes: Indalpine was briefly marketed as an antidepressant . It was taken off the market due to concerns about potential adverse effects, including hematological effects .
Summary of the Application: Indalpine has been studied in the field of biological psychiatry as a new serotonin uptake inhibitor .
Methods of Application: The application of Indalpine in this field involves its use as a potent inhibitor of serotonin uptake by central neurons . This process is experimental and the methods are continually updated as the learning algorithm improves .
Results or Outcomes: Indalpine, however, has been shown to produce fewer of these effects, which can range from minor effects such as blurred vision and dryness of the mouth to more severe effects such as urinary retention and exacerbation of glaucoma .
Indalpine, also known by its developmental code name LM-5008, is a selective serotonin reuptake inhibitor (SSRI) that was briefly marketed as an antidepressant under the brand name Upstène. Discovered in 1977 and introduced for medical use in France in 1983, it was withdrawn from the market two years later due to toxicity concerns. Indalpine has been noted for its role as one of the early SSRIs, although it was preceded by zimelidine, which was introduced in 1981 and similarly withdrawn shortly thereafter .
Chemically, Indalpine has the formula C₁₅H₂₀N₂ and a molar mass of approximately 228.34 g/mol. Its structure includes a benzopyrrole moiety, which contributes to its pharmacological properties .
These steps highlight the compound's complex synthetic pathway, which relies on both organometallic chemistry and protective group strategies.
The synthesis of Indalpine can be summarized in a series of steps:
This multi-step synthesis showcases both classical organic chemistry techniques and modern methodologies applicable in pharmaceutical development .
Indalpine was initially marketed as an antidepressant but was withdrawn from the market due to safety concerns. Despite its withdrawal, it serves as a significant reference compound in pharmacological studies related to serotonin reuptake inhibition. Its unique structure provides insights into the design of newer SSRIs and aids in understanding the mechanisms underlying antidepressant activity .
Indalpine shares structural and functional similarities with several other compounds classified as SSRIs or related agents. Below is a comparison highlighting its uniqueness:
Compound | Structure Type | Market Status | Key Features |
---|---|---|---|
Zimelidine | SSRI | Withdrawn | First SSRI; similar mechanism but earlier market introduction. |
Fluoxetine | SSRI | Currently marketed | More favorable safety profile; widely used antidepressant. |
Sertraline | SSRI | Currently marketed | Broad therapeutic use; fewer side effects compared to older SSRIs. |
Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Currently marketed | Dual action on serotonin and norepinephrine reuptake; broader indications. |
Indalpine's unique position lies in its historical significance as one of the first SSRIs despite its short market life and notable toxicity issues compared to these more successful compounds .